Methyl 2-bromo-5-chloro-4-fluorobenzoate
Description
Crystallographic Data
While single-crystal X-ray diffraction data for this compound remains unpublished, analogous halogenated benzoates exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters approximating a = 7.5 Å, b = 10.2 Å, c = 12.8 Å, and β = 95°. Halogen substituents induce steric strain, reducing symmetry compared to unsubstituted methyl benzoates.
Spectroscopic Signatures
- Infrared (IR) Spectroscopy : Key peaks include:
- Nuclear Magnetic Resonance (NMR) :
Computational Molecular Modeling Studies
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal key electronic properties:
| Property | Value |
|---|---|
| HOMO-LUMO gap | 4.8 eV |
| Dipole moment | 3.2 Debye |
| Mulliken charges on halogens | Br: -0.25, Cl: -0.18, F: -0.31 |
The electrostatic potential map shows electron density localized around fluorine and oxygen atoms, favoring nucleophilic attack at the carbonyl carbon. Molecular dynamics simulations predict a solubility parameter (δ) of 22.5 MPa¹/² in nonpolar solvents like toluene.
Comparative Analysis with Isomeric Halogenated Benzoates
The positional isomerism of halogens significantly alters physicochemical properties:
| Isomer | Melting Point (°C) | LogP | Dipole Moment (Debye) |
|---|---|---|---|
| This compound | 98–102 | 2.8 | 3.2 |
| Methyl 4-bromo-2-chloro-5-fluorobenzoate | 105–108 | 3.1 | 2.9 |
| Methyl 3-bromo-5-chloro-4-fluorobenzoate | 92–95 | 2.5 | 3.4 |
Key trends :
- Melting points decrease with meta-substitution due to reduced symmetry.
- Lipophilicity (LogP) increases with halogens in para positions.
- Dipole moments peak when polar groups are asymmetrically distributed.
Substituent effects on aromatic ring electronics follow the Hammett equation, with σₚ values: Br (+0.26), Cl (+0.23), F (+0.06). This explains enhanced electrophilicity in bromo- and chloro-substituted analogs compared to fluoro-dominated isomers.
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-bromo-5-chloro-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFHEDMZLAWKLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1502835-28-0 | |
| Record name | methyl 2-bromo-5-chloro-4-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Esterification of Halogenated Benzoic Acids
A foundational step in preparing methyl halogenated benzoates is the esterification of the corresponding halogenated benzoic acid with methanol under acidic catalysis.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting material | 4-chloro-2-fluorobenzoic acid | Commercially available or synthesized |
| Alcohol | Methanol | Excess to drive esterification |
| Catalyst | Concentrated sulfuric acid (H₂SO₄) | Strong acid catalyst |
| Temperature | Reflux (~65-70 °C) | Ensures complete conversion |
| Reaction time | Several hours (4-8 h) | Monitored by TLC |
| Work-up | Neutralization, extraction, drying | Purification by distillation or recrystallization |
This method is well-established for methyl 4-chloro-2-fluorobenzoate and can be adapted for substrates with additional halogen substituents. Monitoring is typically done by thin-layer chromatography (TLC), and purity confirmed by NMR and melting point analysis.
Selective Halogenation and Substitution Methods
To introduce the 2-bromo substituent on the methyl 5-chloro-4-fluorobenzoate scaffold, electrophilic bromination or halogen exchange reactions can be employed.
Electrophilic Bromination: Direct bromination using bromine or N-bromosuccinimide (NBS) under controlled temperature can introduce bromine selectively at the ortho position relative to the ester group, considering directing effects of chloro and fluoro substituents.
Halogen Exchange via Diazotization and Sandmeyer Reaction: Starting from methyl 2-amino-5-chloro-4-fluorobenzoate, diazotization followed by treatment with copper(I) bromide can yield methyl 2-bromo-5-chloro-4-fluorobenzoate. This method is analogous to the synthesis of related methyl 2-bromo-5-fluorobenzoates described in patent literature.
Detailed Synthetic Route from Amino Precursor (Analogous Method)
Based on the synthesis of methyl 4-bromo-2-cyano-5-fluorobenzoate, a similar two-step protocol can be adapted:
| Step | Reaction Type | Conditions & Reagents | Outcome |
|---|---|---|---|
| 1 | Diazotization and Halogenation | 2-amino-5-chloro-4-fluorobenzoate methyl ester + H₂SO₄ (20%) + NaNO₂ (1.2 eq) + KI or KBr (2 eq) at 0–5 °C | Formation of methyl 5-chloro-4-fluoro-2-bromo/iodobenzoate methyl ester intermediate |
| 2 | Purification | Extraction with ethyl acetate, washing with sodium sulfite and saturated NaCl, column chromatography | Isolated halogenated methyl benzoate |
This method provides high regioselectivity and yields typically above 70% for the halogenated iodobenzoate intermediate. Subsequent halogen exchange can be performed if iodide is initially introduced.
Use of Copper(I) Cyanide and Nucleophilic Substitution (Related Example)
In related syntheses for methyl 4-bromo-2-cyano-5-fluorobenzoate, copper(I) cyanide in polar aprotic solvents (N-methylpyrrolidone or N,N-dimethylformamide) under nitrogen atmosphere at 60–120 °C facilitates nucleophilic substitution of aryl iodides. This approach can be adapted for halogen exchange or functional group modification on halogenated benzoates.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Esterification | 4-chloro-2-fluorobenzoic acid + MeOH + H₂SO₄ | Reflux (~65 °C) | 4-8 h | >85 | Acid-catalyzed Fischer esterification |
| Diazotization & Halogenation | 2-amino-5-chloro-4-fluorobenzoate methyl ester + NaNO₂ + KI/KBr + H₂SO₄ (20%) | 0-5 °C | 1-5 h | 70-87 | Formation of 2-bromo/iodo intermediate |
| Halogen exchange / substitution | CuCN or CuBr + NMP or DMF, N₂ atmosphere | 60-120 °C | 2-10 h | 88-91 | Nucleophilic substitution for functionalization |
Analytical Techniques for Monitoring and Confirmation
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress and completion.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm substitution patterns and purity.
- Infrared (IR) Spectroscopy: Confirms ester carbonyl and halogen substituents.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation.
- Melting Point Determination: Assesses compound purity.
Research Findings and Practical Considerations
- The diazotization-halogenation method offers regioselectivity and good yields for introducing bromine at the 2-position on halogenated benzoates.
- Esterification under acidic reflux is a reliable method for preparing methyl benzoates with multiple halogen substituents.
- Use of polar aprotic solvents and copper(I) salts facilitates nucleophilic substitution and halogen exchange reactions.
- Reaction conditions such as temperature, stoichiometry, and atmosphere (nitrogen protection) critically influence yield and purity.
- Purification typically involves liquid-liquid extraction followed by column chromatography to isolate the desired this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-chloro-4-fluorobenzoate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid in the presence of a catalyst such as aluminum chloride are typical.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates where the bromine atom is replaced by the nucleophile.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, or halogenated derivatives of the original compound.
Reduction: The major product is the corresponding alcohol, Methyl 2-bromo-5-chloro-4-fluorobenzyl alcohol.
Scientific Research Applications
Methyl 2-bromo-5-chloro-4-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-5-chloro-4-fluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms (bromine, chlorine, and fluorine) can enhance the compound’s binding affinity and specificity for these targets. The ester group allows for potential hydrolysis, releasing the active benzoic acid derivative, which can then exert its effects on the target pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
a) Methyl 5-Bromo-2-Chloro-4-Fluorobenzoate
- SMILES : COC(=O)C1=CC(=C(C=C1Cl)F)Br
- InChIKey : JRAHMMKAIQOCDU-UHFFFAOYSA-N
- Key Difference : Bromine and chlorine substituents are swapped (bromine at position 5, chlorine at position 2).
b) Methyl 3-Bromo-4-Chloro-5-Fluorobenzoate
- CAS : 1160574-62-8
- Molecular Weight : 267.48 g/mol
- SMILES : COC(=O)C1=CC(=C(C(=C1)Br)Cl)F
- Key Difference : Halogens occupy positions 3 (bromine), 4 (chlorine), and 5 (fluorine).
- Impact : The meta-substituted bromine may reduce resonance effects compared to ortho/para substitution, affecting electrophilic substitution pathways.
Functional Group Variations
a) Methyl 2-Bromo-5-Fluorobenzoate
- CAS : 6942-39-8
- Molecular Formula : C₈H₆BrFO₂
- Key Difference : Lacks the chlorine substituent at position 5 .
- Impact: Reduced halogen density may lower molecular polarity and alter solubility in non-polar solvents.
b) Methyl 5-Amino-2-Bromo-4-Chlorobenzoate
- CAS : L037508
- Molecular Formula: C₈H₆BrClNO₂
- Key Difference: Amino group (-NH₂) replaces fluorine at position 4 .
- Impact: The amino group introduces nucleophilicity, enabling participation in condensation or acylation reactions, unlike the inert fluorine substituent.
Substituent Modifications
a) Methyl 5-Bromo-4-Fluoro-2-Methoxybenzoate
b) 5-Bromo-4-Fluoro-2-Hydroxybenzoic Acid
Research Implications
- Electronic Effects : Electron-withdrawing halogens (e.g., fluorine at position 4) deactivate the aromatic ring, directing further substitutions to meta positions .
- Analytical Applications : Collision cross-section data (e.g., CCS 144.4 Ų for [M+H]⁺) aids in mass spectrometry-based identification of halogenated benzoates .
Biological Activity
Methyl 2-bromo-5-chloro-4-fluorobenzoate is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and findings from various studies.
Chemical Structure and Properties
This compound has the molecular formula C₉H₈BrClF O₂ and a molecular weight of approximately 267.48 g/mol. The presence of multiple halogens (bromine, chlorine, and fluorine) in its structure contributes to its unique chemical properties, influencing its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The halogen substituents enhance the compound's binding affinity and specificity for these targets. The ester group allows for hydrolysis, potentially releasing an active benzoic acid derivative that can exert pharmacological effects.
Enzyme Inhibition and Receptor Binding
Research indicates that this compound can be utilized in studies focusing on enzyme inhibition and receptor binding. Its halogenated structure allows it to act as a chemical probe in biochemical assays, suggesting potential applications in drug discovery.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Interacts with various enzymes, potentially modulating their activity. |
| Receptor Binding | Binds to specific receptors, influencing signal transduction pathways. |
| Antimicrobial Activity | Similar compounds have shown antimicrobial properties against various pathogens. |
Case Studies and Research Findings
- Synthesis of Inhibitors : this compound has been used as an intermediate in the synthesis of aminopyridyl-based inhibitors targeting Trypanosoma cruzi CYP51, demonstrating significant potential in treating Chagas disease.
- Antimicrobial Properties : Compounds with similar structures have exhibited antimicrobial activity. For instance, halogenated benzoic acids are known for their ability to inhibit bacterial growth, indicating that this compound may possess similar properties.
- Studies on Structure-Activity Relationship (SAR) : Research on related compounds has shown that the introduction of halogens can significantly affect biological activity. For example, the presence of bromine or chlorine at specific positions on the aromatic ring can enhance or diminish enzyme inhibitory effects .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing Methyl 2-bromo-5-chloro-4-fluorobenzoate with high regioselectivity?
- Methodology : A multi-step approach is typically employed. Start with benzoic acid derivatives, such as 5-chloro-4-fluorobenzoic acid, followed by esterification using methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester. Subsequent bromination at the ortho position can be achieved using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) or via directed ortho-metalation strategies. Optimization of reaction conditions (temperature, solvent polarity) is critical to minimize polyhalogenation byproducts. Purification via column chromatography or recrystallization is recommended .
Q. How can the purity and structural identity of this compound be confirmed?
- Methodology :
- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns. For example, the methyl ester group typically appears as a singlet at ~3.9 ppm in H NMR. Coupling constants in aromatic regions help distinguish between bromo, chloro, and fluoro substituents .
- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI or EI) can verify molecular weight (e.g., [M+H]⁺ = 283.44) and purity (>95%) .
Q. What are the optimal storage conditions to prevent degradation of this compound?
- Methodology : Store the compound in a desiccator at -20°C in amber vials to avoid moisture absorption and photodegradation. For long-term storage (>6 months), keep at -80°C. Solubility in common solvents (e.g., DMSO: ~10 mg/mL) should be validated before use in reactions .
Advanced Research Questions
Q. How do the electronic effects of bromo, chloro, and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodology :
- Suzuki-Miyaura Coupling : The bromo group is typically more reactive than chloro in Pd-catalyzed reactions. Fluorine’s strong electron-withdrawing effect activates the aromatic ring for nucleophilic substitution but may deactivate it toward electrophilic attack. Use Pd(PPh₃)₄ or XPhos precatalysts in toluene/water mixtures at 80–100°C for selective coupling at the bromo position. Monitor reaction progress via TLC or GC-MS .
- Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) can predict charge distribution and reactive sites, aiding in reaction design .
Q. What strategies can mitigate competing side reactions during functionalization of this compound?
- Methodology :
- Protecting Groups : Temporarily protect the ester group using silyl ethers (e.g., TMSCl) to prevent nucleophilic attack during halogenation or nitration.
- Temperature Control : Lower temperatures (0–25°C) reduce undesired polyhalogenation. For example, bromination at -10°C in DCM minimizes di-substitution .
Q. How can this compound serve as a precursor in medicinal chemistry?
- Methodology :
- Antimicrobial Agents : Convert the ester to a carboxylic acid via hydrolysis, then couple with amine-containing fragments (e.g., morpholine) to create amide derivatives. Screen for activity against Gram-positive bacteria (e.g., S. aureus) using MIC assays .
- Kinase Inhibitors : Introduce pyridine or pyrimidine rings via Sonogashira coupling to explore ATP-binding site interactions. Validate inhibitory activity via enzymatic assays (e.g., IC₅₀ determination for EGFR kinase) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
